molecular formula C21H19N5OS B6137907 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B6137907
M. Wt: 389.5 g/mol
InChI Key: LPLCSJRFHLAXRT-UHFFFAOYSA-N
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Description

The compound 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a 2-phenyl-4-quinolyl group at position 5, and a sulfanyl acetamide moiety at position 2. The compound’s crystallographic properties and conformational stability have likely been analyzed using tools like SHELXL and ORTEP-3, as these programs are widely employed for small-molecule refinement and visualization .

Properties

IUPAC Name

2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-2-26-20(24-25-21(26)28-13-19(22)27)16-12-18(14-8-4-3-5-9-14)23-17-11-7-6-10-15(16)17/h3-12H,2,13H2,1H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLCSJRFHLAXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.

    Coupling of Quinoline and Triazole: The quinoline and triazole moieties are then coupled using a suitable linker, such as a sulfanyl group, under specific reaction conditions.

    Acetamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or triazole rings, often using reagents like sodium hydride or alkyl halides.

    Acylation: The acetamide group can undergo further acylation reactions to form more complex derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control .

Scientific Research Applications

2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-acetamide derivatives are a versatile class of molecules with diverse pharmacological profiles. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituents, biological activities, and physicochemical properties.

Structural and Functional Analogues

Compound Name Substituents Biological Activity Key Findings References
Target Compound : 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE 4-ethyl, 5-(2-phenyl-4-quinolyl), 3-sulfanyl acetamide Not explicitly reported (likely protein modulation) Unique quinoline substituent may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or calmodulin). Structural polymorphism possible due to triazole conformation .
VUAA1 : N-(4-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide 4-ethyl, 5-(3-pyridinyl), 3-sulfanyl acetamide Orco receptor agonist (mosquito odorant receptor) Activates insect odorant receptors at 100 μM; used to study insect behavior .
7h : 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide 4-(4-chlorophenyl), 5-(p-tolylaminomethyl), 3-sulfanyl acetamide Antiexudative 10 mg/kg dose showed comparable efficacy to diclofenac sodium in reducing inflammation .
2-((4-AMINO-5-(FURAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-N-ACETAMIDE 4-amino, 5-(furan-2-yl), 3-sulfanyl acetamide Antiexudative Demonstrated 70% reduction in exudate volume in rodent models at 10 mg/kg .
FP3/FP8 : Hydroxyacetamide derivatives 3-phenyl/2-hydroxyphenyl, 4-amino, 3-sulfanyl acetamide Antiproliferative (HDAC inhibition) IC₅₀ values of 1.2–2.8 μM against HeLa and MCF-7 cancer cells .
2-[[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE 4-allyl, 5-(2-thienyl), 3-sulfanyl acetamide Not reported Thienyl group may improve metabolic stability compared to phenyl analogs .

Key Structural and Pharmacological Insights

Substituent Impact on Bioactivity: Aromatic Moieties: The quinoline group in the target compound distinguishes it from pyridinyl (VUAA1) or furanyl/thienyl analogs. Quinoline’s planar structure and nitrogen atom may enhance π-π stacking or hydrogen bonding in protein binding . Amino and Hydroxy Groups: In FP3/FP8, these groups enable hydrogen bonding with histone deacetylase (HDAC) catalytic sites, critical for antiproliferative activity .

Conformational Polymorphism :
The orthorhombic polymorph of a related triazole-thione derivative exhibited distinct conformations despite similar bond lengths, suggesting that the target compound’s activity could vary with crystallographic packing .

Pharmacokinetic Considerations: Sulfanyl Linkage: Common across all analogs, this group enhances solubility and serves as a hydrogen bond acceptor . Quinoline vs. Heterocycles: Quinoline’s lipophilicity may improve blood-brain barrier penetration compared to furan or thiophene derivatives .

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